molecular formula C6H9N B3051603 4-Methylpent-4-enenitrile CAS No. 34998-36-2

4-Methylpent-4-enenitrile

Cat. No.: B3051603
CAS No.: 34998-36-2
M. Wt: 95.14 g/mol
InChI Key: XGXZPXIIEIAJKL-UHFFFAOYSA-N
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Description

4-Methylpent-4-enenitrile is an organic compound with the molecular formula C₆H₉N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its unsaturated structure, featuring a double bond between the fourth and fifth carbon atoms. The presence of both the nitrile group and the double bond makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpent-4-enenitrile can be synthesized through various methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpent-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

4-Methylpent-4-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpent-4-enenitrile involves its reactivity due to the presence of the nitrile group and the double bond. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack. The double bond can participate in addition reactions, further increasing its versatility in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Methylpent-4-enenitrile is unique due to the combination of the nitrile group and the double bond, which provides a distinct reactivity profile compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-methylpent-4-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6(2)4-3-5-7/h1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZPXIIEIAJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379520
Record name 4-methylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34998-36-2
Record name 4-methylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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